7-Bromo-6-methyl-s-triazolo(4,3-b)pyridazin-8-ol
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Overview
Description
7-Bromo-6-methyl-s-triazolo(4,3-b)pyridazin-8-ol is a heterocyclic compound with a molecular formula of C6H5BrN4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methyl-s-triazolo(4,3-b)pyridazin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate, followed by bromination to introduce the bromine atom at the 7th position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-methyl-s-triazolo(4,3-b)pyridazin-8-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
7-Bromo-6-methyl-s-triazolo(4,3-b)pyridazin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-6-methyl-s-triazolo(4,3-b)pyridazin-8-ol involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and potential therapeutic applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
7-Bromo-6-methyl-s-triazolo(4,3-b)pyridazin-8-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its bromine substitution at the 7th position and the triazolopyridazine core make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
81123-36-6 |
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Molecular Formula |
C6H5BrN4O |
Molecular Weight |
229.03 g/mol |
IUPAC Name |
7-bromo-6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one |
InChI |
InChI=1S/C6H5BrN4O/c1-3-4(7)5(12)6-9-8-2-11(6)10-3/h2,10H,1H3 |
InChI Key |
JEIWCAMAYXHHES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=NN=CN2N1)Br |
Origin of Product |
United States |
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